1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol
Description
Structural Overview of 1-(2,5-Diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol
The compound this compound features a polycyclic architecture combining a pyrrole ring, phenyl substituents, and a β-amino alcohol side chain. Its molecular formula, $$ \text{C}{22}\text{H}{26}\text{N}_2\text{O} $$, corresponds to a molecular weight of 334.46 g/mol. Key structural elements include:
- Pyrrole core : A five-membered aromatic heterocycle with delocalized π-electrons, stabilized by resonance.
- Diphenyl substituents : Two phenyl groups at the 2- and 5-positions of the pyrrole ring, enhancing lipophilicity and steric bulk.
- β-Amino alcohol moiety : A propan-2-ol backbone with an isopropylamine group at the β-position, enabling hydrogen bonding and chiral interactions.
Table 1: Comparative Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{22}\text{H}{26}\text{N}_2\text{O} $$ | PubChem |
| Molecular Weight | 334.46 g/mol | BenchChem |
| IUPAC Name | 1-(2,5-Diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol | PubChem |
| SMILES | CC(C)NCC(CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)O | PubChem |
Historical Context in Pyrrole Derivative Research
Pyrrole chemistry dates to 1834 with its isolation from coal tar. The synthesis of substituted pyrroles gained momentum in the 20th century via methods like the Paal-Knorr reaction, which constructs the pyrrole ring from 1,4-diketones and amines. This compound’s diphenylpyrrole scaffold aligns with mid-20th-century efforts to enhance aromatic systems for optoelectronic and pharmaceutical applications. Notably, β-amino alcohol-functionalized pyrroles emerged in the 1990s as intermediates for adrenoceptor ligands, drawing parallels to bisoprolol and related therapeutics.
Classification within β-Amino Alcohols
β-Amino alcohols are characterized by an amino group (–NH–) and hydroxyl group (–OH) on adjacent carbons. This compound belongs to this class, with its isopropylamine and propan-2-ol groups enabling:
- Chiral resolution : The β-carbon’s stereochemistry influences receptor binding.
- Hydrogen-bonding capacity : Critical for interactions with biological targets like enzymes.
Table 2: Comparison with β-Amino Alcohol Derivatives
Systematic Nomenclature and Identification
The IUPAC name, 1-(2,5-diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol, reflects:
- Pyrrole numbering : Positions 1 (N), 2, and 5 (phenyl groups).
- Propan-2-ol backbone : Hydroxyl at C2, isopropylamine at C3.
Key identifiers:
Significance in Heterocyclic Chemistry
Pyrroles are pivotal in heterocyclic chemistry due to their aromaticity and versatility. This compound’s significance arises from:
- Electronic effects : The electron-rich pyrrole ring participates in electrophilic substitutions.
- Hybrid architectures : Merging pyrrole with β-amino alcohol motifs expands applications in catalysis and medicinal chemistry.
- Synthetic flexibility : Adaptable to Friedel-Crafts acylations and nucleophilic substitutions for derivative synthesis.
Table 3: Reactivity of Pyrrole Derivatives
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic substitution | Halogens, acyl chlorides | Halogenated/acylated pyrroles |
| Oxidation | KMnO₄, CrO₃ | Pyrrolidinones |
| Reduction | LiAlH₄, NaBH₄ | Pyrrolidines |
Properties
IUPAC Name |
1-(2,5-diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17(2)23-15-20(25)16-24-21(18-9-5-3-6-10-18)13-14-22(24)19-11-7-4-8-12-19/h3-14,17,20,23,25H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGOIOUHKMXSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of phenyl groups via Friedel-Crafts acylation. The final step involves the addition of the amino alcohol moiety through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
The compound has been evaluated for its antibacterial activity. Studies indicate that derivatives of pyrrole compounds exhibit significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research has shown that certain pyrrole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .
Anticancer Potential
Pyrrole-based compounds have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . In particular, the structural features of 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol may enhance its efficacy against specific cancer cell lines.
Synthetic Utility
Multicomponent Reactions
The compound can be synthesized through multicomponent reactions, which are valuable in organic synthesis due to their efficiency in generating complex molecules from simple starting materials. These reactions allow for the rapid assembly of diverse chemical architectures, making them a powerful tool in drug discovery and development .
Reaction Intermediates
As a reaction intermediate, this compound can participate in further chemical transformations. Its functional groups enable it to engage in nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex organic molecules .
Case Studies
Case Study 1: Antibacterial Screening
In a study evaluating various pyrrole derivatives, this compound was subjected to antimicrobial testing against standard bacterial strains. The results indicated a notable zone of inhibition compared to control compounds, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity Evaluation
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines. The mechanism was explored through assays measuring cell viability and apoptosis markers. The findings revealed that the compound could significantly reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares key structural motifs with two classes of molecules:
Bisoprolol (1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol): A β1-selective adrenoceptor blocker used clinically for hypertension and heart failure .
Indole-based derivatives (e.g., compounds 10 and 11): (2R,S)-1-(4/6-methoxy-6/4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, tested for antiarrhythmic, hypotensive, and adrenoceptor-binding activity .
Key Structural Differences and Implications
- Lipophilicity: The diphenylpyrrole group in the target compound likely enhances lipophilicity compared to bisoprolol’s polar phenoxy chain or the indole derivatives’ methoxy groups. This could improve blood-brain barrier penetration but reduce aqueous solubility .
- Receptor selectivity: Bisoprolol’s β1-selectivity arises from its phenoxy-propanolamine structure , whereas the indole derivatives exhibit mixed α1/α2/β1-adrenoceptor binding due to their methoxyphenoxy side chains . The target compound’s pyrrole moiety may shift selectivity toward α-adrenoceptors or novel targets.
Pharmacological Activity Comparison
- Mechanistic insights: The indole derivatives’ spasmolytic and antiarrhythmic activities correlate with α-adrenoceptor antagonism . The target compound’s pyrrole group may similarly modulate ion channels or adrenoceptors but with distinct kinetics due to steric bulk from diphenyl substituents.
Biological Activity
1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol, a compound with the molecular formula C19H24N2O, is notable for its pyrrole ring and isopropylamino group. These structural features contribute to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Antimicrobial Properties
Research indicates that derivatives of pyrrole, including this compound, exhibit significant antimicrobial activity. The presence of the pyrrole ring and phenyl substituents is associated with the ability to disrupt cellular processes in pathogens. Studies have shown that similar compounds demonstrate effective inhibition against various bacteria and fungi, suggesting that this compound could also possess similar properties .
Table 1: Comparative Antimicrobial Activity
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Reference Compound (e.g., Ciprofloxacin) | Staphylococcus aureus | 2 |
| Pyrrole Derivative A | Escherichia coli | TBD |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly breast cancer cells. The mechanism appears to involve the induction of apoptosis through various pathways, including the activation of caspases and the disruption of mitochondrial function .
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxicity of various pyrrole derivatives found that modifications to the structure can enhance efficacy while reducing toxicity to normal cells. The compound was noted for its low toxicity profile compared to conventional chemotherapeutics .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD | Low |
| Standard Chemotherapy Drug | MCF7 | TBD | High |
The biological effects of this compound are attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. This mechanism is critical for both its antimicrobial and anticancer activities .
Synthesis and Research Applications
The synthesis typically involves multi-step organic reactions, including the formation of the pyrrole ring through Paal-Knorr synthesis and subsequent functionalization via Friedel-Crafts acylation. These synthetic routes are optimized for yield and purity in both laboratory and industrial settings .
Research Applications:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Investigated for potential antimicrobial and anticancer properties.
- Medicine: Explored as a lead compound in drug development.
- Industry: Utilized in developing new materials and as a catalyst in chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
